amine CAS No. 1249704-82-2](/img/structure/B1453892.png)

[(4-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine

Overview

Description

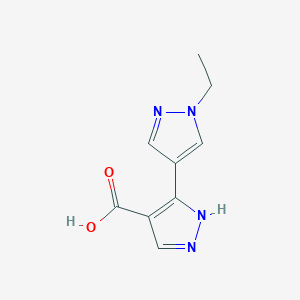

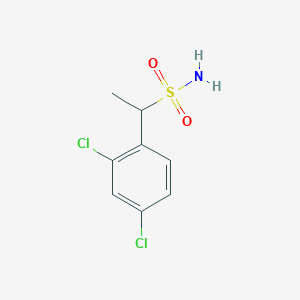

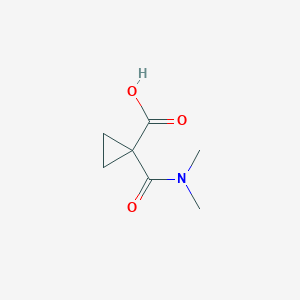

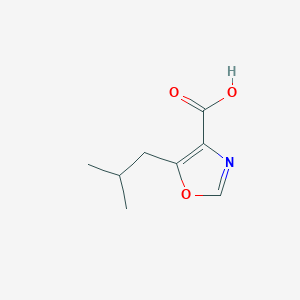

“(4-Bromo-3-fluorophenyl)methylamine” is a chemical compound with the CAS Number: 1249704-82-2 . It has a molecular weight of 260.15 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine .

Molecular Structure Analysis

The InChI code for “(4-Bromo-3-fluorophenyl)methylamine” is 1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Bromo-3-fluorophenyl)methylamine” include a molecular weight of 260.15 . Unfortunately, other specific properties such as melting point, boiling point, solubility, and stability are not available in the retrieved information .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research by Kaya, Kamaci, and Arican (2012) explored the synthesis of phenolic monomers by condensing 4-fluorobenzaldehyde with aromatic amino phenols. These monomers were then converted to polyphenol derivatives, highlighting the role of fluorophenyl compounds in polymer chemistry (Kaya, Kamaci, & Arican, 2012).

Chemical Properties and Applications : The work of Das et al. (2003) on amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, revealed insights into the compound's crystal structure and potential in glucose sensing materials (Das et al., 2003).

Pharmacological Research

Potential CNS Agents : Hino et al. (1988) synthesized a series of compounds, including those with fluorophenyl groups, to evaluate their neuroleptic activity. These compounds showed promise as novel neuroleptics due to their potential antidopaminergic properties (Hino et al., 1988).

Antidepressant Activity : Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, demonstrating its potential in antidepressant activity. This highlights the therapeutic possibilities of fluorophenyl derivatives (Yuan, 2012).

Material Science and Chemistry

Polymer Electrolytes : Kim et al. (2011) discussed the synthesis of guanidinium-functionalized polymer electrolytes using activated fluorophenyl-amine reactions. These materials have applications in energy storage and conversion (Kim, Labouriau, Guiver, & Kim, 2011).

Amination Reactions : Stroup et al. (2007) described the chemoselective functionalization of compounds including 5-bromo-2-chloro-3-fluoropyridine, highlighting the compound's reactivity and potential applications in organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Safety And Hazards

The safety and hazards associated with “(4-Bromo-3-fluorophenyl)methylamine” are not specified in the available information . As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name |

N-[(4-bromo-3-fluorophenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTICLYVIBJDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

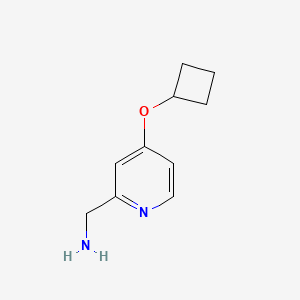

![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)